4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine
Description
Structural Classification within Fused Thiophenes and Cyclopentane (B165970) Derivatives
4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine is a bicyclic heterocyclic compound. Its core structure is the cyclopenta[b]thiophene system, which is formed by the annulation (fusion) of a cyclopentane ring to a thiophene (B33073) ring. The nomenclature can be deconstructed as follows:
Thiophene: A five-membered aromatic ring containing one sulfur atom. wikipedia.org
Cyclopenta: A five-membered saturated carbocyclic (cyclopentane) ring.
[b]: This notation indicates that the cyclopentane ring is fused to the 'b' side of the thiophene ring (the bond between carbons 2 and 3).
4H,5H,6H: This specifies that the atoms at positions 4, 5, and 6 of the fused system are saturated with hydrogen atoms, indicating the cyclopentane portion is not aromatic.
-2-ylmethanamine: A methylamine (B109427) group (-CH₂NH₂) is attached to the 2-position of the thiophene ring.
This compound belongs to the class of fused thiophenes, which are known for their rigid structures and distinct electronic properties. researchgate.net The presence of both a saturated aliphatic ring and an aromatic heterocyclic ring provides two distinct regions for chemical modification, enhancing its synthetic utility.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Scaffold | Cyclopenta[b]thiophene |
| Heteroatom | Sulfur (S) |
| Aromatic System | Thiophene Ring |
| Fused Ring | Saturated Cyclopentane |
| Primary Functional Group | Methanamine (-CH₂NH₂) |
| Molecular Formula | C₈H₁₁NS scbt.com |
| Molecular Weight | 153.24 g/mol scbt.com |
Historical Overview of Related Thiophene and Cyclopentane Annulated Systems in Synthetic Chemistry
The history of thiophene chemistry began with its discovery in 1882 by Viktor Meyer as a contaminant in benzene (B151609). wikipedia.org Early synthetic efforts focused on creating the thiophene ring itself. Classical methods like the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, laid the groundwork for accessing this heterocyclic system. nih.gov
Interest in fused-ring systems grew as chemists sought to create more complex and rigid molecular structures. The development of methods to construct thiophenes with pre-existing rings, or to build rings onto an existing thiophene, was a significant advancement. The Gewald reaction, discovered in the 1960s, became a particularly powerful tool for synthesizing 2-aminothiophenes, which are versatile precursors for annulated systems. impactfactor.org This reaction allows for the construction of densely substituted thiophenes that can be further cyclized to form fused rings. impactfactor.org
In recent decades, the focus has shifted towards creating thiophene-fused π-systems for applications in materials science. researchgate.netnih.gov Modern cross-coupling reactions, such as the Suzuki and Stille couplings, have become indispensable for constructing complex biaryl systems containing thiophene, which can then be used to build larger, fused architectures. researchgate.netmdpi.com The annulation of cyclopentadiene (B3395910) rings with heterocycles like thiophene has also attracted significant attention for preparing ligands used in metallocene catalysis. researchgate.net
Academic Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
The academic significance of this compound and related structures stems from their utility as versatile building blocks. researchgate.netresearchgate.net The fused scaffold provides a rigid and predictable three-dimensional structure, while the functional groups—the amine on the side chain and the reactive positions on the thiophene ring—offer handles for further synthetic transformations.
Key areas of academic application include:
Medicinal Chemistry: Thiophene derivatives exhibit a wide range of biological activities, and fused systems are of particular interest for developing novel therapeutic agents. nih.govnih.gov The cyclopenta[c]thiophene (B1259328) scaffold, an isomer of the [b] fused system, has been investigated for the synthesis of new antitumor agents. nih.gov The rigid structure can help in optimizing ligand-receptor interactions, making these scaffolds valuable in drug discovery.
Materials Science: Fused thiophenes are crucial components in the development of organic electronic materials. researchgate.netresearchgate.net While the saturated cyclopentane ring in 4H,5H,6H-cyclopenta[b]thiophene disrupts full conjugation, related dehydrogenated or modified structures are precursors to conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net
Catalysis: Thiophene-fused cyclopentadienyl (B1206354) ligands are used to prepare novel metallocene catalysts. researchgate.net The electronic and steric properties of the catalyst can be fine-tuned by modifying the fused heterocyclic system, which in turn influences the properties of the resulting polymers, such as polypropylene. researchgate.net
The amine functionality of the title compound is a key feature, serving as a nucleophile or as a precursor for the formation of amides, imines, and other nitrogen-containing functional groups, further expanding its synthetic potential.
Table 2: Applications of Cyclopenta[b]thiophene Scaffolds in Research
| Field of Study | Application | Research Finding |
|---|---|---|
| Medicinal Chemistry | Antitumor Agents | Cyclopenta[c]thiophene derivatives have shown cytotoxicity against leukemia cell lines. nih.gov |
| Catalysis | Metallocene Ligands | Thiophene-fused cyclopentadienyl ligands are used in ansa-zirconocene complexes for propylene (B89431) polymerization. researchgate.net |
| Organic Synthesis | Synthetic Intermediates | Fused thiophenes serve as key intermediates in the synthesis of complex tricyclic systems. researchgate.net |
| Materials Science | Organic Electronics | Fused thiophene systems possess excellent electrochemical and optical properties for use in organic materials. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMSCGNMHKOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4h,5h,6h Cyclopenta B Thiophen 2 Ylmethanamine and Its Analogues
Retrosynthetic Analysis of the 4H,5H,6H-cyclopenta[b]thiophene Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available precursors. The primary disconnections for the 4H,5H,6H-cyclopenta[b]thiophene core can be envisioned through several pathways. A common approach involves disconnecting the fused cyclopentane (B165970) ring, leading back to a functionalized thiophene (B33073) precursor.
One logical retrosynthetic pathway begins by disconnecting the C4-C3a and C6a-S bonds, which simplifies the bicyclic system into an acyclic precursor. A more synthetically practical approach, however, involves two key bond cleavages within the cyclopentane moiety, specifically the C5-C6 and C4-C3a bonds. This leads to a 3-substituted thiophene bearing a three-carbon chain at the 3-position, which can be cyclized to form the cyclopentane ring.
Alternatively, a disconnection across the thiophene ring can be considered. This would involve building the thiophene ring onto a pre-existing cyclopentane derivative. For instance, a 1,2-disubstituted cyclopentane could serve as a scaffold for a subsequent thiophene ring-forming cyclization. A new two-step procedure for related tetrahydrothienopyridines involves an initial intermolecular hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination, suggesting that strategies involving sequential bond formation are viable for such fused systems. researchgate.net
The most common and often most efficient strategy focuses on building the cyclopentane ring onto a pre-formed, appropriately substituted thiophene. This approach allows for the early introduction of functionalities on the thiophene ring, which can then direct the subsequent annulation reaction. This leads to key precursors such as 3-(3-halopropyl)thiophene-2-carbaldehyde or a thiophene-3-propanoic acid derivative, which can undergo intramolecular cyclization to form the desired fused ring system.
Strategic Selection and Derivatization of Key Precursors and Starting Materials
The choice of starting materials is critical and is dictated by the chosen retrosynthetic pathway. If constructing the cyclopentane ring onto the thiophene, a key precursor is a 2,3-disubstituted thiophene. Commercially available thiophene or 3-bromothiophene (B43185) are common starting points.
Key Precursors and Derivatization Strategies:
Thiophene-3-acetic acid: This precursor can be elongated and functionalized to create the necessary side chain for intramolecular Friedel-Crafts acylation to form the cyclopentanone (B42830) ring fused to the thiophene.
3-Bromothiophene: This versatile starting material allows for the introduction of a variety of side chains at the 3-position via cross-coupling reactions or Grignard reagent formation. The resulting substituted thiophene can then be further functionalized at the 2-position before cyclization.
2-Acetylthiophene: This compound can serve as a precursor where the acetyl group is eventually transformed into the methanamine functionality, while the thiophene ring is functionalized at the 3-position to build the cyclopentane ring. nih.gov
The derivatization of these precursors often involves protecting group strategies to prevent unwanted side reactions. For example, the aldehyde or methanamine functionality might need to be protected during the cyclopentane ring formation steps. The choice of protecting group is crucial for ensuring chemoselectivity throughout the synthetic sequence.
| Precursor | Potential Derivatization | Target Intermediate |
| 3-Bromothiophene | Lithiation followed by reaction with a suitable electrophile (e.g., succinic anhydride) | 4-(3-Thienyl)-4-oxobutanoic acid |
| Thiophene-3-acetic acid | Conversion to acid chloride, followed by chain extension (e.g., Arndt-Eistert homologation) | 3-(Thiophen-3-yl)propanoic acid |
| 2,5-Dichlorothiophene | Selective functionalization at the 2- and 3-positions via halogen-metal exchange | A 2,3-disubstituted thiophene scaffold |
Multi-Step Organic Synthesis Approaches to the Core Skeleton
The construction of the 4H,5H,6H-cyclopenta[b]thiophene skeleton is a multi-step process that requires careful planning and execution. The synthesis typically involves the sequential formation of the thiophene and cyclopentane rings, followed by the introduction of the methanamine group.
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov This is a powerful method for forming the thiophene ring from an acyclic precursor.
Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com While typically used for aminothiophenes, modifications can provide access to other substituted thiophenes.
Cyclization of Functionalized Alkynes: Modern approaches utilize the metal-catalyzed cyclization of sulfur-containing alkyne substrates. mdpi.comnih.gov These reactions offer high regioselectivity and atom economy, allowing for the construction of the thiophene ring with a desired substitution pattern in a single step. nih.gov
| Synthesis Method | Precursors | Reagents | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₂S₅, Lawesson's Reagent | Forms substituted thiophenes from acyclic precursors. nih.gov |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | Typically yields 2-aminothiophenes. derpharmachemica.com |
| Alkyne Cyclization | S-containing alkyne derivatives | Metal catalysts (e.g., Pd, Cu) | High regioselectivity and atom economy. mdpi.comnih.gov |
The formation of the fused cyclopentane ring, known as annulation, is a critical step in the synthesis. baranlab.orgnih.gov Several methods can be employed to construct this five-membered ring onto the thiophene core. studysmarter.co.uk
Intramolecular Friedel-Crafts Acylation: A common strategy involves preparing a 3-thienylpropanoic acid derivative. Conversion to the corresponding acid chloride followed by treatment with a Lewis acid (e.g., AlCl₃, SnCl₄) induces an intramolecular acylation to form the 4H-cyclopenta[b]thiophen-6(5H)-one intermediate. researchgate.netresearchgate.net This ketone can then be further modified.
Intramolecular Aldol (B89426) Condensation: A precursor containing two carbonyl functionalities, such as a 1,4-diketone where one carbonyl is part of the thiophene side chain, can undergo an intramolecular aldol condensation to form a cyclopentenone ring, which can be subsequently reduced. baranlab.org
Michael Addition/Alkylation Cascade: The use of a Michael acceptor on a thiophene side chain can initiate a cascade reaction. A Michael addition followed by an intramolecular alkylation can efficiently form the cyclopentane ring. baranlab.orgoregonstate.edu
| Annulation Technique | Key Precursor | Reagents | Intermediate Formed |
| Intramolecular Friedel-Crafts Acylation | 3-(Thiophen-2-yl)propanoic acid | SOCl₂, Lewis Acid (e.g., AlCl₃) | 4H-Cyclopenta[b]thiophen-6(5H)-one researchgate.net |
| Intramolecular Aldol Condensation | Thiophene with a 1,4-dicarbonyl side chain | Base or Acid | Fused Cyclopentenone |
| Nazarov Cyclization | Divinyl ketone precursor attached to the thiophene ring | Lewis or Brønsted acid | Fused Cyclopentenone |
Once the 4H,5H,6H-cyclopenta[b]thiophene core is assembled, the final key step is the introduction of the methanamine group at the 2-position of the thiophene ring. The high reactivity of the α-positions of thiophene facilitates this functionalization.
Reductive Amination: A highly effective method is the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) at the 2-position, yielding 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbaldehyde. This aldehyde can then undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd) to produce the target methanamine.
Chloromethylation followed by Amination: The core can be subjected to chloromethylation using formaldehyde (B43269) and HCl to introduce a -CH₂Cl group at the 2-position. Subsequent reaction with ammonia or an appropriate amine source via nucleophilic substitution yields the desired product.
Reduction of a Nitrile: An alternative route involves the introduction of a nitrile group (-CN) at the 2-position, which can be achieved through various methods, including the cyanation of a 2-halothiophene derivative. The nitrile is then reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.
Throughout the multi-step synthesis, controlling regioselectivity and chemoselectivity is paramount.
Regioselectivity: The thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions. When synthesizing a 2,3-disubstituted pattern, direct substitution can be challenging. Therefore, strategies often start with a pre-functionalized thiophene, such as 3-bromothiophene, to control the position of incoming groups. During intramolecular cyclizations like the Friedel-Crafts reaction, the cyclization will occur at the more activated C2 position of the 3-substituted thiophene. Transition-metal-free sulfuration/annulation of alkenes has also been shown to provide economical access to thiophenes with control over substitution. mdpi.com
Chemoselectivity: The presence of multiple functional groups requires careful management. For example, if a formyl group is present on the thiophene ring during the cyclopentane annulation, it may need to be protected as an acetal (B89532) to prevent it from interfering with the cyclization conditions. Similarly, the choice of reducing agent for converting the cyclopentanone to a methylene (B1212753) group (e.g., Wolff-Kishner or Clemmensen reduction) must be compatible with other functionalities on the molecule. The development of cascade cyclizations of alkynyl diol derivatives demonstrates high chemo- and regioselectivity in forming fused thiophene systems. mdpi.com
Catalytic Methods in 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine Synthesis
Transition Metal-Mediated Cyclizations and Cross-Coupling Reactions
Transition metals, particularly palladium and copper, are pivotal in constructing the thiophene ring and its fused cyclopentane structure. nih.gov These metals catalyze a variety of cyclization and cross-coupling reactions that are essential for forming the core heterocyclic system. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used for C-C bond formation in the synthesis of complex thiophene derivatives. nih.gov Copper-catalyzed reactions are also prominent, often employed for constructing the thiophene ring from appropriate precursors. nih.gov For example, copper(I) can catalyze the reaction between haloalkynes and a sulfur source like sodium sulfide (B99878) to regioselectively produce substituted thiophenes. nih.gov
The synthesis of benzo[b]thiophenes, structurally related to cyclopenta[b]thiophenes, often involves transition-metal-catalyzed intramolecular cyclization of thioether precursors. kfupm.edu.sa Similar strategies can be adapted for the target molecule, involving the cyclization of a suitably functionalized cyclopentane derivative bearing a thiophene precursor.
Table 1: Examples of Transition Metal-Catalyzed Reactions in Thiophene Synthesis
| Catalyst/Metal | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium (e.g., Pd(PPh₃)₄) | Suzuki/Stille Coupling | Thiophene boronic acids/stannanes and aryl halides | Efficient C-C bond formation, functional group tolerance. nih.gov |
| Copper (e.g., CuI) | Cyclization/Addition | Haloalkynes and sodium sulfide | Regioselective synthesis of substituted thiophenes. nih.gov |
Organocatalytic Strategies for Amine Introduction
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for synthesizing chiral thiophene derivatives. These methods are particularly valuable for introducing functional groups in a stereocontrolled manner. rsc.orgnih.gov For the synthesis of this compound analogues, organocatalysts can be employed in domino reactions to construct the heterocyclic system with high enantioselectivity. nih.gov
For instance, quinine-derived bifunctional thiourea (B124793) catalysts have been successfully used in the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone, yielding polycyclic benzo[b]thiophene derivatives with excellent enantioselectivities (up to 97% ee). rsc.org A similar strategy could be envisioned for constructing the chiral cyclopentane ring fused to the thiophene. The introduction of the amine group can be achieved through functionalization of a precursor, such as a carbonyl group, which can be installed using organocatalytic methods.
Photochemical and Electrochemical Synthetic Pathways
Photochemical and electrochemical methods offer unique, reagent-minimal pathways for organic synthesis. Photochemistry, involving the use of light to drive reactions, has been applied to thiophene derivatives. For example, the photoirradiation of thiophene-S-oxides can lead to rearrangements and the formation of different isomers or related heterocycles like furans. mdpi.org While direct photochemical amination might be challenging, light-induced modifications of precursors are a viable strategy.
Electrochemistry provides an environmentally benign tool for synthesis, driven by electricity. whiterose.ac.uk Electrosynthesis can be used to generate reactive intermediates under mild conditions. For instance, the electrochemical oxidative coupling of thiols and amines has been demonstrated as a direct method for forming sulfonamides. whiterose.ac.uk This principle could be extended to the synthesis of amines. The electropolymerization of aminothiophenes has also been studied, indicating that electrochemical methods are compatible with this class of compounds. acs.org A potential electrochemical route could involve the reduction of an imine or a related functional group precursor on the cyclopenta[b]thiophene scaffold. researchgate.net
Stereoselective Synthesis of Chiral Analogues and Diastereomers
The creation of specific stereoisomers of this compound is crucial for applications where chirality is important. The fused cyclopentane ring can contain multiple stereocenters, necessitating precise control during synthesis. Asymmetric organocatalysis is a powerful tool for achieving this control. rsc.orgrsc.org
Domino reactions, catalyzed by chiral organic molecules, can construct highly functionalized and optically active tetrahydrothiophenes from simple starting materials. nih.gov By carefully choosing the catalyst and reaction conditions, it is possible to control the formation of specific diastereomers with high enantiomeric excess (ee). nih.gov These methodologies can be adapted to build the chiral cyclopenta[b]thiophene framework. For example, asymmetric Michael additions followed by aldol cyclizations, a common strategy in organocatalysis, could be employed to form the fused cyclopentane ring with defined stereochemistry.
Green Chemistry Principles Applied to Synthesis Protocols
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic over stoichiometric reagents. rsc.orgeurekaselect.comresearchgate.net
Methodologies have been developed for thiophene synthesis that utilize environmentally benign solvents like ethanol (B145695) or deep eutectic solvents instead of hazardous halogenated solvents. rsc.orgnih.gov Solvent-free approaches, such as grinding or microwave-assisted synthesis, have also been reported for related heterocyclic compounds, reducing both waste and energy consumption. eurekaselect.comresearchgate.net
The use of transition-metal-free reactions, where possible, also aligns with green chemistry principles by avoiding metal toxicity and contamination. nih.govorganic-chemistry.org Furthermore, reaction efficiency is improved by designing syntheses with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. organic-chemistry.org
Table 2: Application of Green Chemistry Principles in Thiophene Synthesis
| Green Chemistry Principle | Application in Thiophene Synthesis | Reference |
|---|---|---|
| Safer Solvents | Use of ethanol, ionic liquids, or deep eutectic solvents. | rsc.orgnih.gov |
| Energy Efficiency | Microwave-assisted and ultrasound-promoted reactions. | eurekaselect.com |
| Waste Prevention | Solvent-free reactions (grinding); high atom economy syntheses. | eurekaselect.comorganic-chemistry.org |
| Catalysis | Use of recoverable catalysts; metal-free organocatalysis. | rsc.orgnih.gov |
Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Transitioning a synthetic route from the laboratory to a pilot or industrial scale introduces a new set of challenges. For the synthesis of this compound, factors such as cost of starting materials, catalyst stability and recovery, reaction safety, and throughput must be considered.
While many advanced catalytic methods provide excellent results on a lab scale, their scalability can be limited by the cost and sensitivity of the catalysts (e.g., palladium complexes). The recovery and reuse of these catalysts are critical for economic viability. Industrial-scale synthesis of thiophene often relies on high-temperature reactions between simple hydrocarbons and a sulfur source, which are cost-effective but lack the subtlety of modern catalytic methods. pharmaguideline.com
For complex molecules like the target compound, a scalable synthesis would likely involve a robust, multi-step process. Batch processing might be suitable for smaller quantities, but for larger-scale production, continuous flow chemistry could offer significant advantages. Flow reactors can provide better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier purification and catalyst separation. The choice of synthetic route must balance elegance and efficiency at the lab scale with practicality and cost-effectiveness at the pilot scale.
Chemical Transformations and Reactivity of 4h,5h,6h Cyclopenta B Thiophen 2 Ylmethanamine
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is known for its rich chemistry. In the context of the 4H,5H,6H-cyclopenta[b]thiophene core, the fusion of the cyclopentane (B165970) ring can influence the electron density and steric accessibility of the thiophene ring, thereby modulating its reactivity compared to simple thiophenes.
Electrophilic Aromatic Substitution Reactions
The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through its lone pairs. In the 4H,5H,6H-cyclopenta[b]thiophene system, electrophilic attack is anticipated to occur preferentially at the C3 position, as the C2 position is substituted. The directing effect of the alkyl-fused ring and the aminomethyl group will influence the regioselectivity of these reactions. Common EAS reactions applicable to this system include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.
For instance, under mild conditions, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield the 3-bromo derivative. Similarly, nitration could be achieved using nitric acid in the presence of a dehydrating agent, while sulfonation would employ sulfuric acid. Friedel-Crafts acylation, a key method for introducing keto functionalities, can be performed with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com
Table 1: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Bromination | NBS | 3-Bromo-4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine |
| Sulfonation | H₂SO₄ | 2-(Aminomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-sulfonic acid |
| Acylation | RCOCl/AlCl₃ | (3-Acyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl)methanamine |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govnih.govresearchgate.net The electron-rich nature of the thiophene ring in 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine, which lacks such activating groups, makes it highly unlikely to undergo SNAr reactions under standard conditions. The fused cyclopentane ring and the aminomethyl group are both electron-donating in nature, further deactivating the ring for nucleophilic attack. Therefore, direct displacement of a leaving group from the thiophene ring by a nucleophile is not a feasible transformation for this compound.
Ring-Opening and Ring-Closing Metathesis Strategies
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of strained cyclic olefins, driven by the relief of ring strain. wikipedia.orgbeilstein-journals.orgyoutube.com While the cyclopentene (B43876) moiety fused to the thiophene ring possesses some degree of ring strain, its participation in ROMP would lead to the opening of the five-membered aliphatic ring, not the aromatic thiophene ring. rsc.orgrsc.org The thiophene ring itself is aromatic and thus thermodynamically stable, making it resistant to ring-opening under typical metathesis conditions.
Ring-closing metathesis (RCM), on the other hand, is a method for the formation of cyclic compounds from dienes. As this compound does not possess the requisite diene functionality, RCM is not a directly applicable strategy for transformations involving this molecule.
Chemical Behavior of the Methanamine Moiety
The primary amine of the methanamine group is a versatile functional handle that can undergo a wide array of chemical transformations. Its nucleophilic character is central to its reactivity.
Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. google.commdpi.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For example, treatment with acetyl chloride would yield the corresponding N-acetyl derivative.
Alkylation: The amine can be alkylated by reaction with alkyl halides. However, the direct alkylation of primary amines can be difficult to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a more controlled method for achieving mono-alkylation.
Arylation: N-arylation of the amine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide in the presence of a palladium or copper catalyst and a base.
Table 2: Representative Reactions of the Methanamine Moiety
| Reaction Type | Electrophile | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary amine (potential for over-alkylation) |
| Arylation | Bromobenzene (with Pd catalyst) | Secondary arylamine |
Formation of Imines, Amides, and Other Nitrogen-Containing Derivatives
The primary amine functionality is a precursor to a variety of other nitrogen-containing groups.
Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acid catalysis, results in the formation of imines, also known as Schiff bases. mdpi.comnih.govlibretexts.org This condensation reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.
Amide Formation: As mentioned previously, acylation leads to the formation of amides. sigmaaldrich.com This is a robust and widely used transformation for the protection of amines or for the synthesis of more complex molecules. A variety of acylating agents can be employed, including carboxylic acids activated with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).
Other Derivatives: The primary amine can also be converted into other nitrogen-containing functional groups. For example, diazotization with nitrous acid could potentially lead to the formation of a diazonium salt, although these are often unstable. Reaction with isocyanates or isothiocyanates would yield urea (B33335) and thiourea (B124793) derivatives, respectively.
Table 3: Formation of Nitrogen-Containing Derivatives
| Reagent | Product Type | General Structure |
|---|---|---|
| Aldehyde (R'CHO) | Imine | R-CH₂-N=CHR' |
| Carboxylic Acid (R'COOH) + Coupling Agent | Amide | R-CH₂-NH-CO-R' |
| Isocyanate (R'NCO) | Urea | R-CH₂-NH-CO-NH-R' |
| Isothiocyanate (R'NCS) | Thiourea | R-CH₂-NH-CS-NH-R' |
(R represents the 4H,5H,6H-cyclopenta[b]thiophen-2-yl moiety)
Oxidation and Reduction Pathways of the Amine Group
The primary amine group in this compound is a key site for chemical modification, particularly through oxidation.
Oxidation: The primary amine can undergo oxidation to form various products, with the most common transformation being the formation of an imine. This can be achieved through condensation with aldehydes or ketones under mildly acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. Direct oxidation of the amine using specific oxidizing agents can also lead to imines or, under harsher conditions, other nitrogen-containing functional groups.
Reduction: Primary amines are generally stable to reduction. The typical reduction pathways in organic synthesis involve the formation of amines from more oxidized functional groups like nitriles, amides, or nitro compounds. However, under forcing conditions such as high-pressure catalytic hydrogenation, the C-N bond of the aminomethyl group could potentially undergo hydrogenolysis, cleaving the methylamine (B109427) moiety from the thiophene ring. This is considered a degradative process rather than a functional group transformation.
| Transformation | Reagent/Condition | Product Type |
|---|---|---|
| Oxidation (Condensation) | Aldehyde or Ketone (e.g., Benzaldehyde), mild acid (pH 4-5) | Imine (Schiff Base) |
| Oxidation (Direct) | Mild oxidizing agents (e.g., MnO₂) | Imine |
| Reduction (Hydrogenolysis) | H₂, High Pressure/Temperature, Metal Catalyst (e.g., Raney Nickel) | 2-methyl-4H,5H,6H-cyclopenta[b]thiophene |
Functionalization and Derivatization of the Cyclopentane Ring System
The fused cyclopentane ring offers sites for functionalization, although it is generally less reactive than the aromatic thiophene ring.
The carbon atoms of the cyclopentane ring adjacent (alpha) to the thiophene ring are the bridgehead carbons and the CH₂ group at position 4. While direct functionalization at the bridgehead carbons is sterically hindered and electronically unfavorable, the methylene (B1212753) group at the 4-position, being adjacent to the sulfur atom and the thiophene π-system, exhibits enhanced reactivity. This position could be susceptible to oxidation or radical substitution reactions. Functionalization of the other methylene groups at positions 5 and 6 would likely proceed through free-radical mechanisms, such as halogenation under UV light, similar to the reactions of alkanes.
The aromaticity of the thiophene ring makes it a reluctant participant in cycloaddition reactions. nih.gov Thiophene itself generally requires high temperatures, high pressures, or the presence of highly reactive dienophiles to act as a diene in [4+2] Diels-Alder reactions. researchgate.net
However, the reactivity of the thiophene moiety can be enhanced by converting it to a thiophene S-oxide. The oxidation of the sulfur atom disrupts the ring's aromaticity, making the resulting S-oxide a more effective diene. This activated intermediate can then undergo [4+2] cycloaddition with various dienophiles under milder conditions to form bicyclic adducts. researchgate.net The fused cyclopentane ring would remain as a spectator in this transformation, ultimately becoming part of a more complex polycyclic system. The specific stereochemical outcome of such reactions would be influenced by the steric bulk of the fused ring system.
| Reaction Type | Reactant | Conditions | Product Feature |
|---|---|---|---|
| [4+2] Diels-Alder | Maleic anhydride | 1. Oxidation to S-oxide (e.g., m-CPBA) 2. Heat | Fused polycyclic adduct |
| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate | 1. Oxidation to S-oxide 2. Heat | Fused polycyclic adduct with subsequent SO₂ extrusion |
| [4+2] Diels-Alder | Benzoquinone | 1. Oxidation to S-oxide 2. Heat | Fused polycyclic quinone adduct |
Mechanistic Studies of Key Reactions
While specific mechanistic studies on this compound are not extensively documented, the pathways of its key potential reactions can be elucidated from well-understood mechanisms of analogous structures.
Imine Formation: The acid-catalyzed formation of an imine from the primary amine and an aldehyde or ketone is a well-established reversible reaction. The mechanism involves several distinct steps:
Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group is protonated to form a good leaving group (water). The lone pair on the adjacent nitrogen assists in the departure of water, forming a resonance-stabilized iminium ion.
Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen to yield the neutral imine product and regenerate the acid catalyst.
[4+2] Cycloaddition of the Corresponding S-oxide: The Diels-Alder reaction of the thiophene S-oxide derivative would proceed through a concerted pericyclic mechanism. The thiophene S-oxide acts as a 4π-electron diene, and a dienophile (e.g., an alkene or alkyne) provides the 2π-electron system. The reaction involves the formation of two new sigma bonds simultaneously in a single transition state, leading to a bridged bicyclic adduct. The stereochemistry of the reaction is predictable, with the dienophile typically approaching the diene from the face opposite the bulky sulfoxide (B87167) group.
A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic analysis. Such studies would measure reaction rates, activation energies, and the relative stability of reactants and products.
Kinetic Analysis: This involves studying the rate at which a reaction proceeds. For the transformations discussed, kinetic studies would aim to determine the rate law, rate constants (k), and activation energy (Ea). For instance, in the cycloaddition reaction, kinetic analysis could reveal how the nature of the dienophile (electron-withdrawing vs. electron-donating groups) affects the reaction rate. Computational studies on related thiophene oxidations have shown that alkyl substitution on the thiophene ring can lower the activation energy barrier for certain pathways. researchgate.net
Thermodynamic Analysis: This focuses on the energy changes during a reaction and the position of the equilibrium. Key parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For example, imine formation is a reversible process; the position of the equilibrium (and thus the yield) can be shifted by removing water as it is formed, in accordance with Le Châtelier's principle. The Diels-Alder reaction is typically favored at lower temperatures thermodynamically, as the retro-Diels-Alder reaction becomes significant at higher temperatures.
Due to a lack of specific experimental data for this compound, the following table illustrates the conceptual parameters that would be investigated in a study of its hypothetical Diels-Alder reaction after oxidation.
| Parameter | Symbol | Significance |
|---|---|---|
| Rate Constant | k | Measures the intrinsic speed of the reaction at a given temperature. |
| Activation Energy | Ea | The minimum energy required to initiate the reaction; a lower Ea means a faster reaction. |
| Enthalpy of Reaction | ΔH | The heat absorbed or released during the reaction. Typically negative (exothermic) for cycloadditions. |
| Entropy of Reaction | ΔS | The change in disorder. Typically negative for cycloadditions as two molecules combine into one. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). |
Role As a Privileged Scaffold and Versatile Building Block in Complex Molecule Construction
Integration into Novel Heterocyclic and Polycyclic Architectures
The 4H,5H,6H-cyclopenta[b]thiophene moiety is a foundational component for the synthesis of novel and complex heterocyclic systems. Researchers utilize derivatives of this scaffold, such as 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, as key intermediates to construct a variety of fused heterocycles. researchgate.net Through cyclocondensation reactions, this starting material can be transformed into more elaborate systems like thieno[2,3-d]pyrimidines, pyridines, and thiazines, demonstrating its utility in generating diverse chemical matter. researchgate.netnih.gov
The rigid framework of the cyclopenta[b]thiophene unit also lends itself to the construction of larger polycyclic and macrocyclic structures. rsc.org Synthetic strategies have been developed to fuse this core with other aromatic systems, leading to the creation of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.org These methods often involve intramolecular aromatic substitution from a reactive intermediate tethered to the core scaffold. rsc.org An example of its integration into a highly complex system is the synthesis of a cyclopenta-fused dibenzo[b,d]thiophene-co-phenanthrene macrocycle, which exhibits unique electronic properties. rsc.org This demonstrates the scaffold's role in building extended, π-conjugated systems relevant to materials science.
| Precursor Scaffold | Reaction Type | Resulting Heterocyclic/Polycyclic System |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Cyclocondensation | Thieno[2,3-d]pyrimidines, Pyridines, Thiazoles, Thiazines researchgate.netnih.gov |
| 2-Aryl-substituted anilines (containing thiophene) | Intramolecular Aromatic Substitution | Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs) rsc.org |
| Dibenzo[b,d]thiophene (DBTh) derivatives | Multi-step synthesis | Cyclopenta-fused macrocyclic tetraradicaloid rsc.org |
Utility in the Construction of Diverse Chemical Libraries for Research Purposes
The 4H,5H,6H-cyclopenta[b]thiophene scaffold is a valuable core structure for combinatorial chemistry and the generation of diverse chemical libraries for high-throughput screening. researchgate.net Its derivatives serve as starting points for synthesizing series of related compounds with varied substitutions, which can then be evaluated for a range of biological activities. nih.gov
A primary focus of these libraries has been the discovery of new anticancer agents. nih.govekb.eg For instance, libraries of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives have been synthesized and tested against human cancer cell lines, such as breast adenocarcinoma (MCF-7). nih.govresearchgate.net These studies have led to the identification of lead compounds with significant inhibitory activity, highlighting the scaffold's potential in oncology drug discovery. nih.gov Structure-activity relationship (SAR) studies on these libraries have revealed that the cyclopentathiophene core is often essential for biological activity. researchgate.net Beyond cancer, derivatives based on this scaffold have also been used to synthesize compounds with potential anticonvulsant and CNS antidepressant activities. researchgate.net
| Scaffold Base | Library Focus | Target/Assay |
| Cyclopenta[b]thiophene | Anticancer Agents | Human breast carcinoma cell line (MCF-7) nih.govresearchgate.net |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | Anticancer Agents | MCF-7, NCI-H460 (lung cancer), SF-268 (CNS cancer) nih.govnih.gov |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene | CNS Agents | Anticonvulsant and antidepressant activity screening researchgate.net |
Precursor in the Synthesis of Advanced Organic Scaffolds
The term "precursor approach" in chemical synthesis refers to the preparation of a stable, processable molecule that can be converted into a more complex or less stable target molecule in a final step. beilstein-journals.org The 4H,5H,6H-cyclopenta[b]thiophene structure serves as an excellent precursor in this regard for building advanced organic scaffolds. Its inherent stability and the possibility for functionalization allow for its incorporation into larger molecular frameworks that can later be transformed.
This approach is particularly valuable for creating insoluble or unstable π-conjugated polycyclic compounds. beilstein-journals.org By using a soluble precursor containing the cyclopenta[b]thiophene unit, chemists can construct the desired molecular backbone and then, in a final step often triggered by heat or light, induce a reaction like chalcogen extrusion to form the final, extended conjugated system. beilstein-journals.org Furthermore, the scaffold is a key component in the synthesis of precursors for metallocene catalysts, where the fusion of the cyclopentadienyl (B1206354) ring with a heterocyclic fragment like thiophene (B33073) modifies the electronic and structural properties of the resulting catalyst. researchgate.netresearchgate.net
Application as a Bridging Unit in Supramolecular Chemistry
In supramolecular chemistry, bridging units or linkers are essential for connecting different molecular components to form large, organized assemblies. The 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine molecule is well-suited for this role. The aminomethyl group provides a reactive site for covalent attachment to other molecules, while the rigid cyclopenta[b]thiophene core acts as a non-flexible spacer.
The thiophene ring itself is electron-rich and can participate in non-covalent interactions, such as π-stacking, which are crucial for the self-assembly of supramolecular structures. scbt.com While direct examples involving this compound are not extensively documented, analogous fused thiophene systems like thieno[3,2-b]thiophene have been successfully used as π-linkers in push-pull chromophores for optoelectronic applications. mdpi.com These linkers connect electron-donating and electron-accepting units, facilitating charge transfer through the conjugated system. mdpi.com The structural rigidity and electronic properties of the cyclopenta[b]thiophene core suggest its strong potential for similar applications in constructing well-defined supramolecular arrays and functional materials.
Theoretical and Computational Chemistry Studies on 4h,5h,6h Cyclopenta B Thiophen 2 Ylmethanamine
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic properties of 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine are fundamentally governed by the interplay between the fused cyclopenta[b]thiophene ring system and the aminomethyl substituent. The thiophene (B33073) moiety, being an electron-rich aromatic system, plays a crucial role in defining the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is expected to be predominantly localized over the thiophene ring, reflecting its electron-donating character. Conversely, the lowest unoccupied molecular orbital (LUMO) would also be centered on the heterocyclic system, with some extension to the fused cyclopentane (B165970) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, density functional theory (DFT) calculations, a common computational method for such analyses, would be employed to predict this gap. Based on studies of similar thiophene derivatives, the HOMO-LUMO gap is anticipated to be in a range that suggests a moderately reactive species.
Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.)
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound primarily arises from the rotation around the C-C single bond connecting the aminomethyl group to the thiophene ring and the puckering of the cyclopentane ring. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers.
Computational methods can predict the potential energy surface of the molecule as a function of its dihedral angles. For the aminomethyl side chain, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The cyclopentane ring can adopt various puckered conformations, such as the envelope and twist forms, to alleviate ring strain.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time at a given temperature. These simulations would reveal the accessible conformations and the energy barriers between them, offering a more complete picture of the molecule's flexibility and structural dynamics.
Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, IR vibrational frequencies)
First-principles calculations, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. For this compound, these predictions can serve as a valuable reference for experimental characterization.
NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be calculated with good accuracy. The protons on the thiophene ring are expected to appear in the aromatic region of the 1H NMR spectrum, while the protons of the cyclopentane and aminomethyl groups would be found in the aliphatic region. The chemical shifts are sensitive to the local electronic environment of each nucleus.
IR Vibrational Frequencies: The infrared (IR) spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule. Key predicted vibrational frequencies would include the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and the characteristic ring vibrations of the thiophene moiety.
Table 2: Predicted Key IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm-1) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C Stretch (Thiophene) | 1400-1500 |
Computational Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry can predict the most likely sites for chemical reactions on the this compound molecule. The electron-rich nature of the thiophene ring suggests that it will be susceptible to electrophilic substitution reactions. The distribution of the HOMO can indicate the most probable positions for electrophilic attack, which are typically the carbon atoms adjacent to the sulfur atom in the thiophene ring.
The aminomethyl group, with its lone pair of electrons on the nitrogen atom, is a nucleophilic center and can participate in reactions with electrophiles. The basicity of the amine can also be computationally estimated. Understanding the relative reactivity of the thiophene ring and the amino group is crucial for predicting the selectivity of chemical transformations.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Design
While specific QSAR models for this compound are not available, the principles of QSAR can be applied to a series of its derivatives for chemical design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.
For a set of hypothetical derivatives of this compound, various molecular descriptors could be calculated, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors could then be correlated with a specific activity to build a predictive QSAR model. Such a model would be invaluable for designing new molecules with enhanced desired properties.
Investigation of Intramolecular Interactions and Stability
The stability of this compound is influenced by various intramolecular interactions. The fused ring system imposes a degree of rigidity on the molecule. The possibility of intramolecular hydrogen bonding between the amine group and the sulfur atom of the thiophene ring can also be investigated computationally. While a strong, conventional hydrogen bond is unlikely due to the geometry, weak interactions could still influence the preferred conformation of the aminomethyl side chain.
Advanced Analytical Techniques for Research and Characterization of 4h,5h,6h Cyclopenta B Thiophen 2 Ylmethanamine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic makeup.
For 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine, HRMS would be used to confirm its molecular formula, C8H11NS. The calculated exact mass of the protonated molecule [M+H]⁺ is compared against the experimentally measured value. A close match provides strong evidence for the successful synthesis of the target compound. Furthermore, fragmentation patterns observed in HRMS/MS experiments can offer insights into the molecule's structure and stability, helping to elucidate reaction mechanisms or identify metabolites in biological studies.
Table 1: HRMS Data for [C8H11NS + H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C8H11NS |
| Calculated Exact Mass | 154.0685 |
| Expected Observed Mass (within 5 ppm) | 154.0685 ± 0.0008 |
| Ionization Mode | Electrospray Ionization (ESI) |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D-COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, multi-dimensional (2D) NMR experiments reveal through-bond correlations, allowing for the complete assembly of the molecular puzzle. sdsu.eduhuji.ac.il
2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons on the cyclopentane (B165970) ring (H4, H5, H6) and between the aminomethyl protons (H2') and the adjacent thiophene (B33073) proton (H3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.edu It is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the thiophene proton at position 3 would correlate with the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com This is vital for connecting different fragments of the molecule. For example, HMBC would show a correlation from the aminomethyl protons (H2') to the C2 carbon of the thiophene ring, confirming the substituent's position.
Table 2: Predicted NMR Assignments and Key 2D Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 3 | ~6.8 | ~122 | H4 | C2, C3a, C6a |
| 4 | ~2.8 | ~28 | H3, H5 | C3, C5, C6a |
| 5 | ~2.1 | ~25 | H4, H6 | C3a, C6, C6a |
| 6 | ~2.9 | ~30 | H5 | C3a, C5, C6a |
| 2' (CH₂) | ~3.9 | ~40 | NH₂ | C2, C3 |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. While obtaining suitable crystals of the parent amine might be challenging, derivatives are often synthesized to facilitate crystallization. The resulting crystal structure of a derivative provides incontrovertible evidence of the core 4H,5H,6H-cyclopenta[b]thiophene framework. This data is considered the "gold standard" for structural confirmation. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Synthetic Products
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These techniques are complementary and are routinely used to monitor the progress of a synthesis and confirm the identity of the product. iosrjournals.org
For this compound, FT-IR and Raman spectra would display characteristic peaks corresponding to the N-H stretches of the primary amine, C-H stretches of the aliphatic cyclopentane ring and the aromatic thiophene ring, C=C and C-C stretches within the thiophene ring, and the C-S stretch of the heterocycle. scialert.netnii.ac.jpglobalresearchonline.net
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Primary Amine (N-H) | Symmetric/Asymmetric Stretch | 3400 - 3250 | 3400 - 3250 |
| Primary Amine (N-H) | Scissoring Bend | 1650 - 1580 | Weak |
| Aromatic C-H (Thiophene) | Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H (Cyclopentane) | Stretch | 2960 - 2850 | 2960 - 2850 |
| Thiophene Ring C=C | Stretch | 1550 - 1450 | 1550 - 1450 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Studies of Chromophoric Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophore—the part of the molecule responsible for the transition. For this compound, the chromophore is the cyclopenta[b]thiophene ring system. nii.ac.jp The λmax value is sensitive to the extent of conjugation and the presence of substituents. jchps.com
Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. Many thiophene-based materials are known to be fluorescent. rsc.org Studying the emission spectrum of derivatives can provide insights into their electronic structure and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
Table 4: Representative Electronic Spectroscopy Data for Thiophene Systems
| Technique | Parameter | Typical Value Range for Thiophene Chromophores |
|---|---|---|
| UV-Vis Absorption | λmax | 230 - 280 nm |
| Molar Absorptivity (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | |
| Fluorescence Emission | Emission λmax | 300 - 450 nm |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Reaction Products
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a synthesized compound, and isolating the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. A sample is passed through a column packed with a stationary phase under high pressure. For an amine-containing compound like this compound, reversed-phase HPLC (using a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid) is typically employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique separates volatile compounds in the gas phase (GC) and then determines their mass and fragmentation pattern (MS). GC-MS is excellent for identifying the product and any volatile impurities or byproducts from the synthesis. The retention time from the GC provides a measure of purity, while the mass spectrum provides structural confirmation by matching the molecular ion and fragmentation pattern to the expected structure.
Future Perspectives and Emerging Research Avenues for 4h,5h,6h Cyclopenta B Thiophen 2 Ylmethanamine
Development of Novel and Sustainable Synthetic Strategies
The future synthesis of 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine is poised to move beyond traditional multi-step procedures towards more efficient and environmentally benign methodologies. A key area of development will be the application of modern synthetic techniques that prioritize atom economy, reduced waste, and energy efficiency.
One promising approach involves the adaptation of the Gewald aminothiophene synthesis. derpharmachemica.comsemanticscholar.org This one-pot, multi-component reaction could potentially be modified to directly construct the 2-aminothiophene core with the fused cyclopentane (B165970) ring, followed by a direct reduction of a nitrile or a related functional group to the desired aminomethyl functionality.
Furthermore, advancements in C-H activation and functionalization could provide a direct route to the aminomethyl group on a pre-formed 4H,5H,6H-cyclopenta[b]thiophene core. This would circumvent the need for harsh reagents and multiple protection/deprotection steps often associated with classical synthetic routes for aminomethylthiophenes. researchgate.net The development of chemoselective catalysts will be crucial for the success of such strategies.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Modified Gewald Synthesis | High atom economy, one-pot procedure, readily available starting materials | Control of regioselectivity, optimization of reaction conditions for the specific substrate |
| C-H Aminomethylation | Direct functionalization, reduced step count, potential for late-stage modification | Development of highly selective catalysts, overcoming the inherent reactivity of the thiophene (B33073) ring |
| Flow Chemistry Synthesis | Enhanced safety and scalability, precise control over reaction parameters, potential for automation | Initial setup costs, optimization of flow conditions for multi-step sequences |
Exploration of Unprecedented Reactivity Patterns and Synthetic Transformations
The aminomethyl group appended to the electron-rich cyclopenta[b]thiophene core is expected to exhibit a rich and diverse reactivity profile. Future research will likely focus on leveraging this functionality for the construction of more complex molecular architectures.
The primary amine of this compound can serve as a nucleophile in a variety of transformations, including the formation of amides, sulfonamides, and Schiff bases. tandfonline.com The latter could be particularly interesting for the synthesis of novel ligands for coordination chemistry, where the thiophene sulfur and the imine nitrogen can act as a bidentate ligand system for various transition metals. nih.gov
Furthermore, the development of novel catalytic systems could unlock unprecedented transformations. For instance, the amine could direct ortho-lithiation or C-H activation at the adjacent C3 position of the thiophene ring, enabling the introduction of a wide range of substituents. This would provide a powerful tool for the rapid diversification of the cyclopenta[b]thiophene scaffold.
Design and Synthesis of Precursors for Next-Generation Functional Materials
The rigid, planar structure and electron-rich nature of the fused thiophene system make this compound an attractive precursor for the development of novel functional materials. mdpi.comresearchgate.net The aminomethyl group provides a convenient handle for polymerization or for linking the core to other functional moieties.
In the field of organic electronics, derivatives of this compound could be explored as building blocks for conducting polymers and organic semiconductors. nih.govnagoya-u.ac.jp The ability to tune the electronic properties through substitution on the thiophene ring and the amine functionality could lead to materials with tailored band gaps and charge transport properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
Moreover, the coordination of metal ions to derivatives of this compound could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or gas sorption properties. researchgate.net
| Material Class | Potential Application | Key Properties to Investigate |
| Conducting Polymers | Organic electronics, sensors | Electrical conductivity, charge carrier mobility, environmental stability |
| Organic Semiconductors | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) | Band gap, HOMO/LUMO levels, charge transport characteristics |
| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage and separation | Porosity, thermal stability, catalytic activity |
| Anticancer Agents | Medicinal Chemistry | Cytotoxicity against various cancer cell lines |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The modular nature of synthesizing derivatives from this compound makes it an ideal candidate for integration into automated synthesis platforms. acs.orgresearchgate.net The use of robotic systems can significantly accelerate the synthesis and screening of libraries of compounds for various applications. researchgate.net
For instance, an automated platform could be programmed to perform a series of reactions on the primary amine, such as acylation, sulfonylation, and reductive amination, with a diverse set of reagents. This would allow for the rapid generation of a large number of analogues with varied physicochemical properties.
Coupling automated synthesis with high-throughput screening (HTS) would create a powerful workflow for drug discovery and materials science. Libraries of cyclopenta[b]thiophene derivatives could be rapidly synthesized and tested for biological activity or for their electronic and optical properties, leading to the faster identification of lead compounds and high-performance materials. nih.gov
Interdisciplinary Research Opportunities in Advanced Chemical Sciences
The unique structural features of this compound open up a wide range of interdisciplinary research opportunities at the interface of chemistry, biology, and materials science.
In medicinal chemistry, the cyclopenta[b]thiophene core is a known pharmacophore in various biologically active compounds, including anticancer agents. nih.govnih.gov The aminomethyl group provides a vector for modifying the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
In the field of catalysis, chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The rigid backbone of the fused ring system could provide a well-defined chiral environment around a metal center, leading to high enantioselectivities in a variety of chemical transformations.
Furthermore, the incorporation of this scaffold into supramolecular assemblies could lead to the development of novel sensors and molecular switches. The thiophene unit can interact with other aromatic systems through π-π stacking, while the amine can participate in hydrogen bonding, providing multiple avenues for controlling the self-assembly process.
Q & A
Q. What are the optimal synthetic routes for 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the fused cyclopenta[b]thiophene core via cyclization reactions, followed by functionalization of the thiophene ring. Key steps include:
- Cyclization : Use of Grignard reagents (e.g., alkyl or aryl) to form the cyclopenta-thiophene scaffold, as demonstrated in analogous systems .
- Amine Introduction : Reductive amination or nucleophilic substitution to install the methanamine group.
- Optimization Variables : Reaction temperature (60–120°C), solvent polarity (THF vs. DMF), and catalyst choice (e.g., Pd/C for hydrogenation). Monitor purity via HPLC or GC (>95% purity threshold recommended) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopentane protons at δ 2.0–3.0 ppm) .
- IR : Confirm amine presence via N–H stretching (3300–3500 cm) and thiophene ring vibrations (700–800 cm) .
- Mass Spectrometry : Validate molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Tautomerism : Check for equilibrium between enamine and imine forms using variable-temperature NMR .
- Impurities : Use preparative HPLC to isolate isomers or byproducts. Compare experimental spectra with computational predictions (DFT or molecular modeling) .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs with substituted benzoyl or sulfonamide groups to assess electronic effects on bioactivity .
- Biological Assays : Test binding affinity (e.g., via SPR or ITC) against targets like serotonin receptors, leveraging known activities of thiophene-amine hybrids .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with enzyme active sites .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
